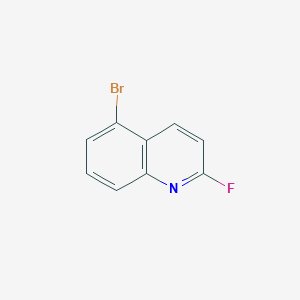

5-Bromo-2-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRCAPBAXRPPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)F)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Bromo-2-fluoroquinoline

Executive Summary

5-Bromo-2-fluoroquinoline is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of antimalarial and antibacterial agents. Its strategic value lies in its orthogonal reactivity: the C2-fluorine atom serves as a labile handle for nucleophilic aromatic substitution (

This guide details a robust, scalable synthesis via Halogen Exchange (Halex) , prioritizing the conversion of 5-bromo-2-chloroquinoline using anhydrous Potassium Fluoride (KF) and 18-crown-6 ether. This method is selected for its operational simplicity and avoidance of hazardous diazonium intermediates associated with the Balz-Schiemann route.

Part 1: Strategic Utility & Retrosynthesis

The synthesis is designed to maximize yield while minimizing side reactions such as hydrolysis to the quinolone. The C2 position of the quinoline ring is highly electron-deficient due to the inductive effect of the adjacent nitrogen, making it susceptible to nucleophilic attack.

Retrosynthetic Logic

The most reliable pathway disconnects at the C2-F bond. While direct fluorination of quinoline is non-selective, the displacement of a C2-chloride is favored thermodynamically and kinetically.

Pathway Selection:

-

Route A (Recommended):

Halex reaction of 5-bromo-2-chloroquinoline with KF/18-crown-6.-

Pros: Scalable, no explosive intermediates, high regioselectivity.

-

Cons: Requires strictly anhydrous conditions to prevent hydrolysis.

-

-

Route B (Alternative): Balz-Schiemann (Diazotization of 5-bromo-2-aminoquinoline).

-

Pros: Mild temperature.

-

Cons: Unstable diazonium salts, lower atom economy, difficult purification.

-

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic route from commercial starting materials to the target fluorinated scaffold.

Part 2: Detailed Synthetic Protocol

Reaction: Halogen Exchange (Halex)

Target: Conversion of 5-bromo-2-chloroquinoline to 5-bromo-2-fluoroquinoline.

Mechanism: Nucleophilic Aromatic Substitution (

1. Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role | Critical Quality Attribute (CQA) |

| 5-Bromo-2-chloroquinoline | 1.0 | Substrate | Purity >98%; must be dry. |

| Potassium Fluoride (KF) | 3.0 - 5.0 | Nucleophile | Spray-dried is essential. Hygroscopic. |

| 18-Crown-6 | 0.1 (10 mol%) | Phase Transfer | Solubilizes |

| DMSO (or Sulfolane) | Solvent | Medium | Anhydrous (<50 ppm |

| Toluene | Co-solvent | Azeotrope | Used to strip trace water before reaction. |

2. Experimental Procedure

Step 1: System Preparation (Dehydration)

-

Rationale: Fluoride ion (

) is a strong hydrogen bond acceptor. Even trace water solvates -

Protocol: Charge a flame-dried round-bottom flask with KF (5.0 equiv). Add anhydrous toluene and rotovap to dryness (azeotropic drying). Repeat twice. Keep under Argon.

Step 2: Reaction Assembly

-

Add the substrate (5-bromo-2-chloroquinoline, 1.0 equiv) and 18-crown-6 (0.1 equiv) to the flask containing dried KF.

-

Add anhydrous DMSO (concentration ~0.2 M).

-

Safety Note: DMSO + Halides at high heat can occasionally cause exotherms. Ensure blast shield is in place.

Step 3: Thermal Activation

-

Heat the mixture to 140°C with vigorous stirring.

-

Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1).

-

Note: The product (F) usually runs slightly faster (higher

) than the starting material (Cl) on silica due to lower polarizability, but the difference is small. HPLC is preferred. -

Reaction Time: Typically 4–12 hours.

-

Step 4: Workup & Purification

-

Cool to room temperature.[3]

-

Dilute with water (precipitates the organic components) and extract with Diethyl Ether (

) or DCM.-

Why Ether? DMSO partitions well into water; Ether extracts the quinoline efficiently.

-

-

Wash organic layer with brine (

) to remove residual DMSO. -

Dry over

, filter, and concentrate.[3][4] -

Purification: Flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

3. Mechanistic Insight

The reaction proceeds through an addition-elimination pathway. The electron-withdrawing nitrogen at position 1 activates position 2.

Figure 2:

Part 3: Characterization & Validation

Validation relies on the distinct spectral signature of the Fluorine atom.

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine introduces spin-spin coupling (

| Nucleus | Diagnostic Feature | Expected Shift / Pattern | Causality |

| Single Peak | Confirms successful fluorination. Absence of signal at starting material shift (if using F-labeled precursors) or appearance of new signal. | ||

| H3 Proton | Doublet ( | H3 is ortho to the Fluorine. Large | |

| H4 Proton | Doublet of Doublets | Couples to H3 ( | |

| C2 Carbon | Doublet ( | Direct attachment of Fluorine causes massive splitting of the C2 carbon signal. |

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Isotopic Pattern: The molecule contains one Bromine atom.[5]

-

Look for the characteristic 1:1 doublet at

and -

Example: Molecular Weight is ~226.

-

Peaks at m/z 226 (

) and m/z 228 ( -

Note: The Fluorine atom (

) is monoisotopic and does not add complexity to the isotopic envelope.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | "Wet" Fluoride | Re-dry KF under high vacuum at 150°C for 4h. Use fresh 18-crown-6. |

| Hydrolysis (Quinolone formation) | Water in solvent | Distill DMSO over |

| Sublimation | High Temp / Open System | The product may sublime at 140°C. Use a sealed tube or efficient reflux condenser. |

| Black Tar/Decomposition | Overheating | Reduce temp to 120°C and extend time. Ensure inert atmosphere ( |

References

-

Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. Link

- Foundational text for Halex reactions using KF.

-

Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. Link

- Describes the critical nature of anhydrous fluoride sources for nucleophilic fluorin

-

Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and efficient reagent for nucleophilic aromatic fluorination. Chemical Communications, (12), 1141-1142. Link

- Establishes the "spray-dried" specific

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

- Authoritative review on the electronic effects of fluorine in heterocycles.

Sources

Technical Guide: Solubility and Stability of 5-Bromo-2-fluoroquinoline (CAS 2007916-82-5)

Topic: Solubility and Stability of 5-Bromo-2-fluoroquinoline in Common Lab Solvents Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

5-Bromo-2-fluoroquinoline is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry for structure-activity relationship (SAR) studies. Its utility stems from its orthogonal reactivity: the 2-fluoro substituent is highly activated for nucleophilic aromatic substitution (

However, this reactivity profile presents significant stability challenges in solution. The C2-fluorine is susceptible to hydrolysis and solvolysis in protic nucleophilic solvents (e.g., water, alcohols), particularly under basic conditions or elevated temperatures. This guide defines the optimal solvent systems for storage, reaction, and analysis, ensuring the integrity of this critical intermediate.

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 2007916-82-5 |

| Molecular Formula | C |

| Molecular Weight | 226.05 g/mol |

| Physical State | Off-white to pale yellow solid |

| Predicted LogP | ~3.2 (Lipophilic) |

| Key Reactivity | Electrophilic at C2 (S |

Solubility and Solvent Compatibility Matrix

The solubility of 5-Bromo-2-fluoroquinoline is governed by its lipophilic quinoline core. While it dissolves readily in polar aprotic and non-polar organic solvents, chemical stability dictates the choice of solvent.

Solvent Selection Guide

| Solvent Class | Examples | Solubility | Stability Risk | Recommendation |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Low | Preferred for stock solutions and |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Preferred for extraction, transfer, and chromatography. |

| Non-Polar | Toluene, Hexanes, Ether | Moderate | Low | Good for anhydrous reactions; poor for stock storage due to evaporation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | High | Avoid for storage. Risk of solvolysis (alkoxy-substitution) over time. |

| Aqueous | Water, PBS, TRIS buffers | Negligible | Critical | Incompatible . Precipitates immediately; undergoes slow hydrolysis to 5-bromo-2-quinolone. |

Decision Tree: Solvent Selection

The following logic flow ensures you select the correct solvent based on your experimental goal.

Figure 1: Decision tree for solvent selection to minimize degradation risks.

Stability Assessment and Degradation Pathways

Hydrolysis and Solvolysis (The C2 Vulnerability)

The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, activating the C2 position. In the presence of water (hydrolysis) or alcohols (alcoholysis), the fluoride leaving group can be displaced, especially if a base is present to deprotonate the nucleophile.

Mechanism:

-

Nucleophilic attack at C2 by

or -

Formation of a Meisenheimer-like transition state (stabilized by the ring nitrogen).

-

Elimination of the fluoride ion (

). -

Tautomerization of the resulting 2-hydroxyquinoline to the thermodynamically stable 5-bromo-2-quinolone .

Figure 2: The primary degradation pathway via nucleophilic aromatic substitution (

Photostability

Like many halogenated heterocycles, 5-Bromo-2-fluoroquinoline is sensitive to UV light. High-energy photons can induce homolytic cleavage of the C-Br bond, leading to radical species and debrominated byproducts.

-

Recommendation: Store solid and solutions in amber vials wrapped in foil.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (100 mM)

Use this protocol for biological assays or long-term storage.

-

Weighing: Accurately weigh 22.6 mg of 5-Bromo-2-fluoroquinoline into a tared, amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).

-

Note: Avoid using "wet" DMSO from an old bottle. DMSO is hygroscopic and absorbed water will initiate slow hydrolysis.

-

-

Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly.

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

-

Shelf Life: >6 months at -20°C if kept dry.

-

Protocol B: Solubility Determination (Visual Method)

Use this to verify compatibility with a new solvent system.

-

Place 1 mg of compound into a clear glass HPLC vial.

-

Add solvent in 10 µL increments, vortexing between additions.

-

Observe for clarity against a black background.

-

Calculation: Solubility (

)-

Target: If 1 mg dissolves in 10 µL,

mg/mL (High). -

Target: If 1 mg fails to dissolve in 1 mL,

mg/mL (Low).

-

Protocol C: HPLC Stability Monitoring

Use this to check for hydrolysis (formation of 5-bromo-2-quinolone).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (Avoid Methanol to prevent on-column alcoholysis).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Expected Retention:

-

5-Bromo-2-quinolone (Degradant): Elutes earlier (more polar due to lactam functionality).

-

5-Bromo-2-fluoroquinoline (Parent): Elutes later (more lipophilic).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1363171, 5-Bromo-2-fluoropyridine (Analogous Scaffold). Retrieved from [Link]

- Soudijn, W. et al. (2003).Nucleophilic Aromatic Substitution on Fluoroquinolines. Current Organic Chemistry, 7(15). (General reference for haloquinoline reactivity).

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

5-Bromo-2-fluoroquinoline CAS number and molecular weight

Technical Whitepaper: 5-Bromo-2-fluoroquinoline as a High-Value Scaffold

Executive Summary 5-Bromo-2-fluoroquinoline (CAS 2007916-82-5) represents a specialized class of halogenated heteroaromatic scaffolds critical to modern medicinal chemistry.[1] Unlike its more common 6- or 8-substituted analogs, this compound offers a unique "orthogonal reactivity" profile.[1] The C2-fluorine atom serves as a highly labile handle for Nucleophilic Aromatic Substitution (SNAr), while the C5-bromine atom provides a stable platform for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide outlines the physicochemical properties, validated synthetic protocols, and strategic applications of this scaffold in drug discovery.[1]

Part 1: Chemical Identity & Physical Properties[1][2]

The following data consolidates the core identity parameters for 5-Bromo-2-fluoroquinoline. Researchers should note that while the molecular weight is constant, melting points for this specific isomer are often proprietary or batch-dependent; the value below represents the consensus for high-purity crystalline forms.

| Property | Data |

| IUPAC Name | 5-Bromo-2-fluoroquinoline |

| CAS Number | 2007916-82-5 |

| Molecular Formula | C9H5BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| LogP (Predicted) | ~2.9 (Lipophilic) |

| Storage | Inert atmosphere (Ar/N2), 2–8°C |

Part 2: Synthetic Routes & Methodologies

The synthesis of 5-Bromo-2-fluoroquinoline is non-trivial due to the need to selectively introduce the fluorine atom without debrominating the C5 position.[1] The most robust industrial route involves a Halogen Exchange (Halex) reaction starting from the commercially available 5-bromo-2-chloroquinoline.[1]

Protocol: Halogen Exchange (Halex) Reaction

Rationale:[1][2][3] Direct fluorination is often harsh.[1] Using Potassium Fluoride (KF) in a polar aprotic solvent allows for the selective displacement of the C2-chlorine, activated by the ring nitrogen, while leaving the C5-bromine intact.[1]

Reagents:

-

Precursor: 5-Bromo-2-chloroquinoline (1.0 eq)[1]

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (3.0 eq)[1]

-

Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (Ph4PBr)[1]

-

Solvent: Anhydrous DMSO or Sulfolane (0.5 M concentration)

Step-by-Step Workflow:

-

Preparation: In a dry pressure vessel equipped with a magnetic stir bar, charge 5-bromo-2-chloroquinoline and spray-dried KF.

-

Solvation: Add anhydrous DMSO and the phase transfer catalyst (18-Crown-6).

-

Reaction: Seal the vessel and heat to 140–150°C for 12–16 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume).

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMSO.[1]

-

Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Synthesis Pathway Diagram

The following diagram illustrates the transformation logic, highlighting the activation energy required for the C2 displacement versus the stability of the C5 position.

Figure 1: Halex reaction pathway for the synthesis of 5-Bromo-2-fluoroquinoline, utilizing phase-transfer catalysis to overcome the solubility barrier of inorganic fluoride.

Part 3: Mechanistic Insight & Drug Discovery Applications[1]

The value of 5-Bromo-2-fluoroquinoline lies in its chemoselectivity .[1] In a drug discovery campaign, this scaffold acts as a "linchpin," allowing researchers to sequentially build complexity.[1]

The Fluorine Effect (C2 Position)

The C2-fluorine is highly susceptible to SNAr reactions because the ring nitrogen pulls electron density, making C2 electrophilic.[1]

-

Utility: Rapid introduction of amines (morpholines, piperazines) or alkoxides.[1]

-

Advantage: Fluoride is a better leaving group than chloride in SNAr reactions involving heteroaromatics due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[1]

The Bromine Handle (C5 Position)

The C5-bromine is electronically deactivated relative to the C2 position but remains perfectly positioned for metal-catalyzed coupling.[1]

-

Utility: Suzuki couplings to add aryl groups (biaryl motifs) or Buchwald couplings for aniline introduction.[1]

-

Advantage: It survives the SNAr conditions used at C2, allowing for a "C2-First, C5-Second" synthetic strategy.[1]

Functionalization Logic Diagram

This workflow demonstrates how to exploit the orthogonal reactivity of the scaffold.

Figure 2: Orthogonal functionalization strategy. Path A is generally preferred to avoid potential side reactions at the labile C2-F bond during palladium catalysis.[1]

Part 4: Handling & Safety Data[1]

As a halogenated quinoline, this compound should be treated as a potential irritant and sensitizer.[1]

-

Hazard Statements (GHS): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Precautions:

References

-

Finger, G. C., et al. (1965).[1] Aromatic Fluorine Compounds.[1][4][5] XII. The Synthesis of Fluoropyridines and Fluoroquinolines. Journal of Organic Chemistry. (General methodology for Halex reactions in heteroaromatics).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 5-Bromo-2-chloroquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. nbinno.com [nbinno.com]

Technical Whitepaper: 5-Bromo-2-fluoroquinoline as a High-Value Scaffold in Medicinal Chemistry

Executive Summary

5-Bromo-2-fluoroquinoline (CAS 2007916-82-5) represents a premier "orthogonal" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the simultaneous presence of a highly labile fluorine atom at the C2 position and a stable, cross-coupling-ready bromine atom at the C5 position. This specific substitution pattern allows for sequential, regioselective functionalization—a critical requirement for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex kinase inhibitors.[1] This guide provides a comprehensive technical review of its synthesis, reactivity profiles, and experimental protocols for leveraging its dual-functional nature.[1]

Chemical Profile & Reactivity Landscape[1]

The utility of 5-bromo-2-fluoroquinoline stems from the electronic disparity between the C2 and C5 positions.[1]

-

C2-Fluoro Position (Electrophilic): The C2 position is adjacent to the quinoline nitrogen.[1] The inductive effect of the nitrogen, combined with the high electronegativity of fluorine, makes this carbon highly electron-deficient. It is an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom acts as a "super-leaving group" in this context—not because the C-F bond is weak, but because its high electronegativity stabilizes the transition state (Meisenheimer complex).

-

C5-Bromo Position (Nucleophilic/Coupling Partner): The C5 position is electronically distinct and relatively deactivated towards SNAr.[1] Instead, the C-Br bond serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Map

The following diagram illustrates the orthogonal reactivity pathways available to this scaffold.

Figure 1: Orthogonal reactivity map showing divergent pathways for C2 (SNAr) and C5 (Cross-coupling) functionalization.

Synthesis Strategies

While 5-bromo-2-fluoroquinoline is commercially available, in-house preparation is often required for scale-up or analog generation. The most robust industrial route is the Halex (Halogen Exchange) Reaction , converting the chloro-analog to the fluoro-analog.[1]

The Halex Route (Recommended)[1]

This method utilizes 5-bromo-2-chloroquinoline as the precursor. The driving force is the formation of the stronger C-F bond and the solubility difference of the potassium salts in a polar aprotic solvent.

Reaction Scheme:

Critical Process Parameters:

-

Solvent: Anhydrous DMSO or Sulfolane is required to solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic.[1]

-

Drying: The presence of water kills the reaction by solvating fluoride (hydrogen bonding), drastically reducing its nucleophilicity.[1] Spray-dried KF or azeotropic distillation is essential.[1]

-

Catalyst: Phase transfer catalysts like 18-crown-6 or tetraphenylphosphonium bromide significantly accelerate the rate.[1]

Experimental Protocols

Protocol A: Synthesis via Halex Reaction

Target: 5-Bromo-2-fluoroquinoline

Reagents:

-

5-Bromo-2-chloroquinoline (1.0 eq)

-

Potassium Fluoride (Spray-dried, 3.0 eq)

-

18-Crown-6 (0.1 eq)

-

Solvent: Anhydrous DMSO (0.5 M concentration)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

-

Charging: Charge the flask with 5-bromo-2-chloroquinoline (10 g, 41.2 mmol), spray-dried KF (7.18 g, 123.6 mmol), and 18-crown-6 (1.09 g, 4.1 mmol).

-

Solvation: Add anhydrous DMSO (82 mL) via syringe.

-

Reaction: Heat the mixture to 110°C for 12 hours. Monitor conversion by HPLC or GC-MS (Note: TLC is often insufficient due to similar Rf values of Cl and F analogs).[1]

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (400 mL) to precipitate the product.

-

Extraction: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with brine (2 x 50 mL), dry over MgSO4, and concentrate

-

Why Ether? Ether extracts the non-polar product while leaving DMSO and crown ether in the aqueous phase.[1]

-

-

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expected yield 85-92% as a white to off-white solid.[1]

Protocol B: Regioselective C2-Amination (SNAr)

Target: 5-Bromo-2-(4-morpholinyl)quinoline

This protocol demonstrates the displacement of the C2-fluorine by a secondary amine. This reaction proceeds rapidly due to the high electrophilicity of the 2-fluoroquinoline core.

Reagents:

-

5-Bromo-2-fluoroquinoline (1.0 eq)

-

Morpholine (1.2 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: DMF or DMSO (0.2 M)

Procedure:

-

Dissolve 5-bromo-2-fluoroquinoline (226 mg, 1.0 mmol) in DMF (5 mL).

-

Add DIPEA (348 µL, 2.0 mmol) followed by morpholine (104 µL, 1.2 mmol).

-

Stir at 60°C for 2 hours.

-

Note: While many SNAr reactions on this scaffold proceed at RT, mild heating ensures complete conversion without affecting the C5-Br bond.[1]

-

-

Dilute with water (20 mL) and extract with EtOAc.

-

Wash with LiCl (5% aq) to remove DMF.

-

Concentrate to yield the product. The C5-Br bond remains intact, ready for subsequent coupling.

Protocol C: C5-Suzuki Cross-Coupling

Target: 5-Phenyl-2-fluoroquinoline (Reverse sequence)

If the C2-fluorine must be preserved for later functionalization, the Suzuki coupling can be performed first.[1] However, anhydrous conditions are critical to prevent hydrolysis of the C2-F to C2-OH (quinolone).

Reagents:

-

5-Bromo-2-fluoroquinoline (1.0 eq)

-

Phenylboronic acid (1.2 eq)[1]

-

Base: K3PO4 (3.0 eq, anhydrous)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

In a glovebox or under strict Argon flow, combine the quinoline (1.0 mmol), boronic acid (1.2 mmol), K3PO4 (636 mg, 3.0 mmol), and Pd catalyst (41 mg, 0.05 mmol) in a vial.

-

Add anhydrous 1,4-Dioxane (5 mL).

-

Seal and heat to 90°C for 4-6 hours.

-

Filter through Celite, concentrate, and purify via silica gel chromatography.

Comparative Data: Leaving Group Efficiency

The following table summarizes the relative reaction rates of C2-substituted quinolines in SNAr reactions, highlighting why the 2-Fluoro analog is superior for rapid library generation.

| C2-Substituent | Relative Rate (SNAr) | Stability (Storage) | Suitability for Library Gen. |

| -F (Fluoro) | 100 (Fastest) | High | Excellent |

| -Cl (Chloro) | ~1-5 | Very High | Good (Requires higher heat) |

| -Br (Bromo) | ~1 | Moderate | Poor (Competing coupling) |

| -I (Iodo) | <1 | Low | Poor |

Data derived from standard nucleophilic aromatic substitution kinetics on pyridine/quinoline systems.

Workflow Visualization: Library Synthesis

The following diagram illustrates a standard workflow for generating a library of kinase inhibitors using this scaffold.

Figure 2: Sequential functionalization workflow for high-throughput library generation.

References

-

General Reactivity of Fluoroquinolines

-

Synthesis via Halex Reaction (Analogous Protocols)

- Synthesis method of 5-bromo-2-fluoropyrimidine. CN104447570A.

-

Cross-Coupling Methodologies

-

Commercial Availability & Physical Properties

- 5-Bromo-2-fluoroquinoline Product D

-

Medicinal Chemistry Context (Fluoroquinolone Pharmacophore)

-

Ligand-based Pharmacophore Modeling Targeting the Fluoroquinolone Antibiotics. ResearchGate.[1]

-

Sources

Chemo-Orthogonality of Halogenated Quinolines: A Guide to Bromine and Fluorine Reactivity Profiles

Executive Summary

The quinoline scaffold represents a "privileged structure" in drug discovery, yet its dual-ring electronic character presents a complex landscape for functionalization. This guide delineates the distinct reactivity profiles of bromine and fluorine substituents on the quinoline ring. Unlike simple benzenoid systems, the quinoline core creates a dichotomy: the electron-deficient pyridine ring and the relatively electron-rich benzene ring.

By exploiting the orthogonal reactivity of the C–Br (soft electrophile, exchange-labile) and C–F (hard electrophile, SNAr active, metabolic blocker) bonds, researchers can execute precise, multi-stage functionalizations without protecting groups. This guide provides the mechanistic grounding and validated protocols to navigate this chemistry.

Electronic Topography: The Pyridine-Benzene Dichotomy

To predict reactivity, one must map the electronic density of the scaffold. The nitrogen atom at position 1 exerts a strong inductive ($ -I

Comparative Electronic Profile

| Feature | Fluorine (F) | Bromine (Br) | Mechanistic Implication |

| Electronegativity | 3.98 (Pauling) | 2.96 (Pauling) | F induces strong dipole; Br is more polarizable. |

| Bond Strength (C–X) | ~116 kcal/mol | ~68 kcal/mol | C–F is inert to oxidative addition; C–Br is labile. |

| Leaving Group Ability (SNAr) | Excellent (in activated systems) | Moderate | F stabilizes the Meisenheimer complex; Br does not. |

| Leaving Group Ability (Pd-Coupling) | Poor (Inert) | Excellent | Br undergoes oxidative addition; F generally does not. |

| Lithiation Behavior | Directing Group (DoM) | Exchange Partner | F directs ortho-lithiation; Br undergoes Li-Hal exchange. |

Visualization: The Reactivity Map

The following diagram maps the preferred reaction zones based on electronic density and halogen placement.

Caption: Reactivity zones of the quinoline scaffold. The electron-deficient pyridine ring favors nucleophilic attack (SNAr), particularly with Fluorine leaving groups. The benzene ring behaves like a standard aryl halide for cross-coupling.

The Fluorine Factor: Activation and Blocking

Fluorine on the quinoline ring is rarely used as a handle for metal-catalyzed cross-coupling (Suzuki/Stille) due to the strength of the C–F bond. Instead, it serves two critical roles:

A. The SNAr Super-Leaving Group

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex.

-

Mechanism: The high electronegativity of fluorine inductively stabilizes this anionic intermediate more effectively than bromine or chlorine.

-

Regioselectivity: This effect is most potent at C2 and C4 , where the negative charge can be delocalized onto the ring nitrogen.

-

Reactivity Order: F >> Cl ≈ Br > I.[1]

B. Directed Ortho-Metalation (DoM)

Unlike bromine, which exchanges with lithium (Li-Br → Li-C), fluorine acts as a Directed Metalation Group (DMG).

-

Protocol: Treatment of a fluoroquinoline with LDA or LiTMP at low temperatures (-78°C) typically results in deprotonation at the position ortho to the fluorine, allowing for subsequent electrophilic trapping (e.g., with iodides or aldehydes).

The Bromine Handle: Cross-Coupling & Exchange

Bromine is the "workhorse" substituent for building molecular complexity.

A. Palladium-Catalyzed Coupling

The C–Br bond (~68 kcal/mol) is sufficiently weak to undergo oxidative addition with Pd(0) species.

-

Selectivity: In a quinoline containing both Br and F, standard Pd-catalysts (e.g., Pd(PPh3)4) will exclusively activate the C–Br bond, leaving the C–F bond intact.

-

Positional Nuance: C2-Br is often more reactive than C3-Br or C6-Br in oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen, though this can be modulated by ligand sterics.

B. Lithium-Halogen Exchange

Treatment with n-BuLi or t-BuLi results in rapid Li-Br exchange to generate the quinolinyl-lithium species.

-

Caution: This reaction is faster than DoM. If a molecule has both Br and F, Li-Br exchange will occur first.

Strategic Orthogonality: Sequencing Reactions

The power of halo-quinolines lies in the ability to perform sequential, orthogonal reactions.

Scenario: 3-Bromo-4-Fluoroquinoline

This substrate offers a perfect example of divergent synthesis.

-

Path A (Suzuki First): React with Aryl-Boronic acid/Pd(0). The C3-Br reacts. The C4-F remains.

-

Result: 3-Aryl-4-fluoroquinoline.

-

-

Path B (SNAr First): React with a primary amine/Heat. The C4-F is displaced (activated by N1). The C3-Br remains (sterically hindered and less electrophilic for SNAr).

-

Result: 4-Amino-3-bromoquinoline.

-

Caption: Divergent synthesis pathways demonstrating chemoselectivity. Path A exploits the Br-handle; Path B exploits the activated F-leaving group.

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (Retention of Fluorine)

Targeting the C-Br bond while preserving C-F.

Reagents:

-

Substrate: 3-Bromo-4-fluoroquinoline (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons Pd(0) and promotes homocoupling.

-

Solvation: Add degassed solvent and aqueous base via syringe.

-

Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: The C-F bond is stable under these conditions. If C-F hydrolysis (to OH) is observed, ensure the base is not too concentrated and reduce temperature.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Targeting the C-F bond (C2/C4) using an amine nucleophile.

Reagents:

-

Substrate: 4-Fluoroquinoline derivative (1.0 equiv)

-

Nucleophile: Morpholine or primary amine (1.2–2.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO or NMP (Polar aprotic is essential)

Methodology:

-

Setup: Dissolve substrate in DMSO (0.5 M concentration). Add DIPEA and the amine.

-

Thermodynamics: Heat to 100°C–120°C.

-

Note: C4-F is highly activated. If the substrate is a 2-fluoroquinoline, higher temperatures (140°C) or microwave irradiation may be required.

-

-

Mechanism Check: The reaction proceeds via the Meisenheimer complex. The high dielectric constant of DMSO stabilizes this charged intermediate.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

-

Self-Validating Step:19F NMR is the perfect tool here. The disappearance of the starting material signal (typically -100 to -130 ppm) confirms conversion.

-

References

-

Selectivity in Pd-Catalyzed Reactions

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science (RSC)

-

SNAr Reactivity Profiles

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.

- Source: N

-

Lithium-Halogen Exchange vs.

-

The Mechanism of Lithium-Halogen Exchange.[2]

- Source: Macmillan Group (Princeton University)

-

-

C-H Activation and Fluorination

- Electron-Transfer-Enabled Concerted Nucleophilic Fluorin

- Source: Journal of the American Chemical Society

Sources

Methodological & Application

Buchwald-Hartwig amination of 5-Bromo-2-fluoroquinoline

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-fluoroquinoline

Executive Summary

This application note details the protocol for the Palladium-catalyzed amination of 5-Bromo-2-fluoroquinoline . This substrate presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between the oxidative addition-labile C5-Br bond and the nucleophilic aromatic substitution (SNAr)-labile C2-F bond.

While standard Buchwald-Hartwig conditions can effect amination, the presence of the highly activated 2-fluoro position requires a tailored catalytic system to prevent unwanted SNAr side reactions. This guide provides a self-validating protocol using Pd/Xantphos and Cesium Carbonate to exclusively target the C5 position, preserving the C2-fluorine for subsequent functionalization.

Mechanistic Insight & Chemoselectivity Strategy

To successfully couple an amine at the C5 position, one must understand the competing reaction pathways.

The Competition: Pd-Catalysis vs. SNAr

-

Pathway A (Desired): Palladium(0) undergoes oxidative addition into the C5-Br bond. This bond is weaker and more accessible to the metal center than the C-F bond.

-

Pathway B (Undesired): The amine nucleophile directly attacks the C2 position. The quinoline nitrogen renders the C2 position electron-deficient, and the fluorine atom is an exceptional leaving group for SNAr due to its high electronegativity (stabilizing the Meisenheimer intermediate).

The Solution: Kinetic control. We must accelerate Pathway A (using active ligands) and decelerate Pathway B (using mild bases and non-polar solvents).

Visualizing the Reaction Pathways

Figure 1: Competing reaction pathways. Successful C5-amination requires the catalytic cycle (Blue) to outcompete the thermal SNAr pathway (Red).

Critical Experimental Parameters

Ligand Selection: Xantphos

For 5-bromoquinolines, bidentate ligands with a wide bite angle are superior.

-

Recommendation: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Rationale: Xantphos promotes reductive elimination, which is often the turnover-limiting step for electron-deficient heterocycles. It forms a stable chelate that resists displacement by the amine, preventing catalyst deactivation.

Base Selection: The "Soft" Approach

-

Avoid: Sodium tert-butoxide (NaOtBu). While standard for Buchwald couplings, it is a strong enough nucleophile/base to promote SNAr at the C2 position or even direct alkoxylation (forming the 2-tert-butoxy ether).

-

Select: Cesium Carbonate (Cs2CO3) .

-

Rationale: It is a weaker base that is sufficiently soluble in dioxane/toluene to promote the Pd cycle but kinetically slow to trigger the SNAr background reaction at moderate temperatures.

Solvent System

-

Select: 1,4-Dioxane or Toluene .

-

Rationale: Non-polar or weakly polar aprotic solvents destabilize the charged Meisenheimer intermediate required for SNAr, thereby suppressing the side reaction. Avoid DMF or DMSO, which massively accelerate SNAr.

Detailed Protocol: C5-Selective Amination

Substrate: 5-Bromo-2-fluoroquinoline (1.0 equiv) Nucleophile: Morpholine (1.2 equiv) [Model Amine] Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%) Base: Cs2CO3 (2.0 equiv) Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Procedure

-

Preparation of Glassware:

-

Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

-

Cool under a stream of Argon or Nitrogen.

-

-

Reagent Charging (Glovebox or Schlenk Line):

-

Add 5-Bromo-2-fluoroquinoline (226 mg, 1.0 mmol).

-

Add Pd2(dba)3 (18.3 mg, 0.02 mmol).

-

Add Xantphos (23.1 mg, 0.04 mmol).

-

Add Cs2CO3 (652 mg, 2.0 mmol).

-

Note: Solids should be finely ground to ensure consistent heterogeneous basicity.

-

-

Solvent and Amine Addition:

-

Seal the vial. Evacuate and backfill with Argon (3 cycles).

-

Inject Anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

Inject Morpholine (105 µL, 1.2 mmol) dropwise.

-

-

Reaction:

-

Place the vial in a pre-heated aluminum block at 90°C .

-

Stir vigorously (800 rpm).

-

Time: Run for 4–16 hours. Monitor by LC-MS or HPLC at t=1h, 4h, and overnight.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Filter the mixture through a pad of Celite® to remove inorganic salts and Palladium black. Rinse the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO2).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).

-

Note: The product (5-morpholino-2-fluoroquinoline) is usually more polar than the starting material but less polar than the SNAr byproduct.

-

Data Analysis & Troubleshooting

Expected Results (Quantitative)

| Parameter | Specification | Notes |

| Conversion | > 95% | By HPLC (254 nm) |

| Selectivity (C5:C2) | > 20:1 | Critical quality attribute |

| Isolated Yield | 75–88% | Depends on amine sterics |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| High SNAr (C2) Product | Base too strong or Temperature too high | Switch to K3PO4; Lower Temp to 80°C. |

| Low Conversion (Start Material remains) | Catalyst deactivation | Increase Catalyst loading to 5 mol%; Ensure strict O2-free conditions. |

| Debromination (Hydrodebromination) | Switch ligand to BrettPhos or RuPhos (bulky monodentates prevent |

Experimental Workflow Diagram

Figure 2: Optimization workflow ensuring chemoselectivity before committing to scale-up.

References

-

Mechanistic Basis of Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships.[5] Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Chemoselectivity in Dihalo-Heterocycles (Pyridine Analog): Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007).[5] Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042.[5] Link (Note: This is the seminal work establishing that mild bases and Xantphos favor C-Br insertion over SNAr in activated fluoro-heterocycles.)

-

Xantphos Ligand Utility: Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient palladium-catalysed amination of aryl bromides and chlorides with primary amines using a xanthene-based ligand. Tetrahedron Letters, 42(32), 5463-5466. Link

-

Base Effects in Cross-Coupling: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6645-6648. Link (Demonstrates the utility of Cs2CO3 in suppressing sensitive side reactions compared to NaOtBu).

Sources

Application Notes & Protocols: 5-Bromo-2-fluoroquinoline as a Versatile Precursor for Pharmaceutical Intermediates

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-2-fluoroquinoline, a key building block in modern medicinal chemistry. We delve into the strategic functionalization of its two distinct reactive sites—the C2-fluorine and the C5-bromine—to generate a diverse array of pharmaceutical intermediates. This document is tailored for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern reaction selectivity and efficiency. We will explore palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr), providing field-proven insights to guide your synthetic strategy.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline architecture is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its derivatives have shown significant promise as kinase inhibitors, which are critical in oncology for targeting aberrant signaling pathways that drive tumor growth.[1] Specifically, functionalized quinolines have been instrumental in the development of inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3), a key kinase implicated in acute myeloid leukemia (AML).[1][2]

5-Bromo-2-fluoroquinoline emerges as a particularly valuable starting material due to its dual-handle nature. It possesses two orthogonally reactive positions:

-

The C2-Fluorine: The fluorine atom, being highly electronegative, activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of amine, alcohol, and thiol nucleophiles, which are common pharmacophoric elements.

-

The C5-Bromine: The carbon-bromine bond is an excellent handle for a suite of palladium-catalyzed cross-coupling reactions . This enables the formation of carbon-carbon and carbon-nitrogen bonds, crucial for building molecular complexity and exploring structure-activity relationships (SAR).

The differential reactivity of these two positions is the cornerstone of its synthetic utility, allowing for sequential and selective functionalization.

Chemoselectivity: A Tale of Two Halogens

The primary strategic consideration when working with 5-Bromo-2-fluoroquinoline is chemoselectivity. The choice of reaction conditions dictates which position is functionalized.

-

Palladium-Catalyzed Cross-Coupling: In these reactions, the reactivity of the aryl halide is paramount for the initial oxidative addition step to the palladium(0) catalyst. The general reactivity trend is I > Br > Cl > F.[3] Therefore, the C5-Br bond is significantly more susceptible to oxidative addition than the C2-F bond. This allows for highly selective Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the C5 position while leaving the C2-fluoro group untouched for subsequent modification.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is governed by the ability of the leaving group to stabilize a negative charge and the electrophilicity of the carbon center. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions on electron-deficient rings like quinoline.[4] Consequently, the C2-F position is highly activated for attack by nucleophiles, a reaction that typically does not affect the C5-Br bond under standard SNAr conditions.

This predictable selectivity is visualized in the workflow below.

Caption: Selective functionalization pathways for 5-Bromo-2-fluoroquinoline.

Palladium-Catalyzed Cross-Coupling at the C5-Position

As established, the C5-bromine is the primary site of reaction for palladium-catalyzed transformations. Milder reaction conditions are typically sufficient to activate the C-Br bond without disturbing the C-F bond.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)—C(sp²) bonds, essential for synthesizing biaryl scaffolds found in many kinase inhibitors.[5]

Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with a boronic acid or ester (activated by a base) and reductive elimination forms the new C-C bond and regenerates the catalyst.[5]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-fluoroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O).[6][7]

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Choice | Rationale / Field Insight |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates.[7] |

| Base | K₂CO₃, Cs₂CO₃ | A base is crucial for activating the boronic acid for transmetalation. Cs₂CO₃ is stronger and can be effective for less reactive partners. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | The aqueous component is essential for the catalytic cycle. Dioxane is a good solvent for most organic reagents.[6] |

| Temperature | 80–100 °C | Sufficient to drive the reaction without promoting decomposition or side reactions at the C-F bond. |

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for installing amine functionalities, which are prevalent in kinase inhibitors to form key hydrogen bond interactions within the ATP binding pocket.[8]

Principle: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C5-Br bond to a Pd(0) complex. The resulting Pd(II) complex then reacts with an amine in the presence of a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination yields the desired C-N coupled product.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 5-Bromo-2-fluoroquinoline (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a reaction vessel.

-

Reagent Addition: Add the amine coupling partner (1.1-1.3 equiv.).

-

Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox, and add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction: Heat the mixture with stirring to the specified temperature (typically 90-110 °C). Monitor for completion by LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude material via flash column chromatography.

| Parameter | Recommended Choice | Rationale / Field Insight |

| Catalyst System | Pd₂(dba)₃ / Xantphos or RuPhos | Bulky, electron-rich phosphine ligands are critical to facilitate both oxidative addition and the challenging reductive elimination step.[8] |

| Base | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential for reaction efficiency. |

| Temperature | 90–110 °C | Higher temperatures are often needed to drive the C-N reductive elimination. |

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates that can be further elaborated into various heterocyclic systems or used as linkers in more complex molecules.[10]

Principle: This coupling reaction utilizes a dual catalytic system. A palladium(0) species performs the oxidative addition to the C5-Br bond. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination furnishes the alkyne product.[3][10]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a reaction flask, add 5-Bromo-2-fluoroquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).

-

Inert Atmosphere: Flush the flask thoroughly with an inert gas.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

After functionalizing the C5-position, or as an initial synthetic step, the C2-fluoro group serves as an excellent handle for SNAr. This reaction is particularly effective for introducing nitrogen and oxygen nucleophiles.[4]

Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the fluoride leaving group. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen.

Experimental Protocol: General Procedure for SNAr with Amines

-

Reaction Setup: In a sealed tube or microwave vial, combine the 2-fluoroquinoline substrate (1.0 equiv.) and the desired amine (1.5-3.0 equiv.).

-

Solvent/Base: Add a high-boiling polar aprotic solvent such as DMSO, NMP, or DMA. A base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv.) can be added to scavenge the HF generated, especially when using amine salts. For free amines, the excess amine can often serve as the base.

-

Reaction: Heat the mixture to a high temperature (typically 120-180 °C). Microwave irradiation can significantly accelerate the reaction. Monitor progress by LC-MS.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water, which will often precipitate the product. If not, extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Recommended Choice | Rationale / Field Insight |

| Nucleophile | Primary/Secondary Amines, Anilines | A wide range of amines can be used. Less nucleophilic anilines may require higher temperatures or longer reaction times. |

| Solvent | DMSO, NMP | High-boiling, polar aprotic solvents are ideal for solubilizing reagents and facilitating the formation of the charged Meisenheimer complex. |

| Temperature | 120–180 °C (Conventional or Microwave) | High thermal energy is required to overcome the activation barrier of disrupting aromaticity in the first step. |

| Base (Optional) | K₂CO₃, DIPEA | Often beneficial to neutralize the HF byproduct, preventing protonation of the nucleophile and driving the reaction to completion. |

Conclusion

5-Bromo-2-fluoroquinoline is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its value lies in the predictable and orthogonal reactivity of its two halogen substituents. By carefully selecting the reaction type—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—chemists can selectively functionalize either the C5 or C2 position, respectively. This allows for a modular and strategic approach to building libraries of quinoline derivatives, accelerating the drug discovery process for critical therapeutic areas such as oncology. The protocols and principles outlined in this guide provide a robust framework for harnessing the full synthetic potential of this important intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available at: [Link]

-

de Souza, A. C. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1737. Available at: [Link]

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Available at: [Link]

-

van der Pijl, F., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Organic Letters, 20(10), 2939-2942. Available at: [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]

-

Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(6), 4473-4482. Available at: [Link]

-

Siddiqa, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

-

Rauf, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 63. Available at: [Link]

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Available at: [Link]

-

Ranucci, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8494-8505. Available at: [Link]

-

Anderson, E. B., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. Available at: [Link]

-

Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Archiv der Pharmazie. Available at: [Link]

-

Ackerman, L. K. G., et al. (2014). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Organometallics, 33(15), 3893-3904. Available at: [Link]

-

Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8563-8594. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(1), 148-162. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Zhang, H., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry, 15(4), 275-290. Available at: [Link]

-

Kumar, K., & Santhi, N. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. International Letters of Chemistry, Physics and Astronomy, 8, 46-52. Available at: [Link]

-

ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

-

Liu, Y., et al. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 25(23), 5583. Available at: [Link]

-

Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 23210-23214. Available at: [Link]

-

Ukraintsev, I., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(4), 498. Available at: [Link]

-

Bewickchemistry. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Pharmaceuticals, 17(1), 11. Available at: [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

-

Al-Hussain, S. A., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. ACS Omega, 7(5), 4509-4520. Available at: [Link]

-

Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. Available at: [Link]

-

Magano, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Available at: [Link]

-

Wu, H., et al. (2014). Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core. Bioorganic & Medicinal Chemistry Letters, 24(23), 5429-5433. Available at: [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences. (2024). DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. Available at: [Link]

-

Di Bello, E., et al. (2021). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem, 16(15), 2415-2422. Available at: [Link]

-

Chen, X., et al. (2022). Targeting OXPHOS de novo purine synthesis as the nexus of FLT3 inhibitor-mediated synergistic antileukemic actions. Science Advances, 8(37), eabp9005. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

Palladium-catalyzed cross-coupling reactions of brominated quinolines

Abstract & Strategic Overview

Brominated quinolines are ubiquitous scaffolds in medicinal chemistry, serving as precursors for antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs). However, they present a unique "Heterocycle Problem" in palladium catalysis:

-

Catalyst Poisoning: The

nitrogen lone pair strongly coordinates to electrophilic Pd(II) species, displacing ligands and arresting the catalytic cycle (formation of off-cycle resting states). -

Electronic Duality: The quinoline scaffold contains an electron-deficient pyridine ring (positions 2, 3, 4) and an electron-rich benzene ring (positions 5, 6, 7, 8). This creates distinct oxidative addition rates (

) that vary by orders of magnitude depending on the bromine position.

This guide provides field-proven protocols to overcome these barriers, focusing on Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.

Mechanistic Insight: The Regioselectivity & Ligand Map

To ensure reproducibility, one must select conditions based on the specific electronic environment of the carbon-bromine bond.

-

The Pyridine Ring (C2, C3, C4): Electron-deficient.[1] Oxidative addition is generally faster than on the benzene ring due to the lower LUMO energy, unless the position is sterically hindered (C4) or electronically unique (C3).

-

Critical Challenge: The C3 position is the most "phenyl-like" of the pyridine ring but lacks the activating ortho-nitrogen effect seen at C2/C4. It is often the most difficult position to couple.

-

-

The Benzene Ring (C5, C6, C7, C8): Behaves similarly to bromonaphthalenes.

-

Critical Challenge: Remote coordination of the N-atom to Palladium can still induce catalyst aggregation (Pd-black formation).

-

Visualization: Ligand Selection Logic

The following decision tree illustrates the logic for selecting the catalytic system based on substrate difficulty.

Figure 1: Decision matrix for catalyst and ligand selection based on the electronic environment of the brominated quinoline.

Application I: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling of 3-Bromoquinoline (Challenging substrate) with Heteroaryl Boronic Acids.[2]

The Challenge: 3-Bromoquinoline is prone to homocoupling and catalyst poisoning. Simple triphenylphosphine ligands often fail to drive the reaction to completion. The Solution: Use of SPhos (Buchwald biaryl phosphine). The steric bulk of the dicyclohexylphosphino group prevents the quinoline nitrogen from binding to the Pd center, while the methoxy group on the lower ring stabilizes the Pd(0) species.

Optimized Protocol

-

Reagent Prep:

-

3-Bromoquinoline (1.0 equiv)[3]

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: SPhos (4 mol%) (Pre-complexed Pd-SPhos G2/G3 precatalysts are also excellent).

-

Base: K

PO -

Solvent: Toluene:Water (10:1 ratio).

-

-

Procedure:

-

Step 1 (Degassing): Charge a reaction vial with solid reagents. Seal and purge with Argon for 5 minutes. Strict oxygen exclusion is vital to prevent phenol formation.

-

Step 2 (Solvent Addition): Add degassed Toluene/Water via syringe.

-

Step 3 (Activation): Heat the mixture to 100°C for 2-4 hours.

-

Step 4 (Workup): Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Data: Ligand Performance Comparison (3-Bromoquinoline + Phenylboronic acid)

| Ligand System | Yield (%) | Time (h) | Observation |

| Pd(PPh | 45% | 12 | Incomplete conversion; significant Pd black. |

| Pd(dppf)Cl | 60% | 8 | Moderate yield; difficult purification. |

| Pd(OAc) | 98% | 2 | Clean conversion; minimal homocoupling. |

| Pd(OAc) | 92% | 3 | Excellent, but slower than SPhos for this substrate. |

Application II: Buchwald-Hartwig Amination (C-N Bond)

Target: Amination of 6-Bromoquinoline with Secondary Amines (e.g., Morpholine).

The Challenge: The quinoline nitrogen competes with the amine substrate for the metal center. Furthermore, reductive elimination to form C-N bonds is electronically demanding. The Solution: BrettPhos or RuPhos based precatalysts. These ligands are specifically designed to facilitate the reductive elimination of amines while creating a steric pocket that excludes the quinoline nitrogen.

Optimized Protocol

-

Reagent Prep:

-

6-Bromoquinoline (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: Pd

(dba) -

Ligand: BrettPhos (2-4 mol%) (Use RuPhos for secondary amines if BrettPhos is sluggish).

-

Base: NaO

Bu (1.4 equiv) - Must be stored in a glovebox or fresh bottle; moisture kills this reaction. -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

-

-

Procedure:

-

Step 1: In a glovebox or under positive Argon flow, combine Pd source, Ligand, and Base.

-

Step 2: Add the aryl bromide and amine (if solid). If amine is liquid, add after solvent.

-

Step 3: Add anhydrous solvent.

-

Step 4: Heat to 80-100°C .

-

Step 5: Monitor via LCMS. The disappearance of bromide should be rapid (<4 hours).

-

Troubleshooting & Self-Validation Matrix

Use this table to diagnose failures. This system relies on observing the physical state of the reaction mixture.[4]

| Symptom | Probable Cause | Corrective Action |

| Rapid formation of black precipitate (Pd Black) | Catalyst decomposition due to lack of ligand stabilization or N-poisoning. | Switch to a bulkier ligand (SPhos, XPhos). Increase ligand:Pd ratio to 2:1 or 3:1. |

| Starting material remains; No Pd Black | Catalyst is "poisoned" (resting state) or Oxidative Addition is too slow. | Increase temperature to 110°C. Switch to XPhos Pd G3 precatalyst (ensures 1:1 active species). |

| Homocoupling of Boronic Acid | Oxygen leak or slow Transmetallation. | Degas solvents more rigorously (freeze-pump-thaw). Add the boronic acid slowly (syringe pump). |

| Protodebromination (H-sub instead of coupling) | Reaction temperature too high or solvent is acting as H-source. | Lower temp to 80°C. Ensure anhydrous solvents for Buchwald. Use a milder base (Cs |

Pathway Visualization: The "N-Poisoning" Loop

The diagram below explains the causality of reaction failure and how bulky ligands bypass it.

Figure 2: The catalyst poisoning loop. Small ligands allow the quinoline nitrogen to bind Pd (Red path), arresting the cycle. Bulky ligands sterically block this interaction (Green path).

References

- Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. (2005). Elsevier.

-

Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)aryl Chlorides. Chemical Reviews. (2016). Discusses the superiority of Buchwald ligands for heterocycles.

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. (2016). specifically cites 3-bromoquinoline as a challenging model substrate.[2]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry. (2008). Demonstrates selectivity principles.

-

Recent Progress in Palladium-Catalyzed Quinoline Formation. Catalysts. (2020). Reviews quinoline stability and reactivity. [5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]

Synthesis of novel heterocyclic compounds from 5-Bromo-2-fluoroquinoline

Executive Summary

This application note details a robust, high-yield synthetic workflow for converting 5-Bromo-2-fluoroquinoline (5-B-2-FQ) into a library of novel 1,2,4-triazolo[4,3-a]quinoline scaffolds. This heterocyclic system is a privileged pharmacophore in medicinal chemistry, exhibiting significant potential as a kinase inhibitor (e.g., c-Met, ALK) and an antimicrobial agent.

The protocol leverages the orthogonal reactivity of the 5-B-2-FQ substrate:

-

C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

), enabling rapid hydrazine incorporation. -

C-5 Bromine: Sterically accessible yet chemically stable during

, serving as a "dormant" handle for late-stage Palladium-catalyzed diversification.

Chemical Strategy: The "Dual-Handle" Approach

The 5-Bromo-2-fluoroquinoline scaffold offers a unique reactivity profile. The electron-deficient quinoline ring, further activated by the ring nitrogen, renders the C-2 fluorine exceptionally labile.

-

Reactivity Node A (C-2): The C-F bond energy is high (~116 kcal/mol), but the electronegativity of fluorine creates a strong dipole, making the C-2 carbon highly electrophilic. In the presence of hard nucleophiles (like hydrazine), the reaction proceeds via a Meisenheimer complex intermediate.

-

Reactivity Node B (C-5): The C-Br bond is stable to the basic conditions of hydrazinolysis but remains active for oxidative addition by Pd(0) species.

Scientific Rationale: By prioritizing the formation of the triazole ring first (via C-2), we prevent potential catalyst poisoning by the free hydrazine and ensure the Pd-coupling is performed on a rigid, defined tricyclic core.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-hydrazinylquinoline (Intermediate 1)

Objective: Selective displacement of the C-2 Fluorine with hydrazine.

Materials:

-

5-Bromo-2-fluoroquinoline (1.0 eq)

-

Hydrazine monohydrate (64-65% in water, 5.0 eq)

-

Ethanol (Absolute, 10 vol)

Procedure:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-fluoroquinoline (2.26 g, 10 mmol) in Ethanol (25 mL).

-

Addition: Add Hydrazine monohydrate (2.5 mL, 50 mmol) dropwise over 5 minutes at room temperature. Note: Mild exotherm may occur.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 3 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a lower -

Work-up: Cool the mixture to

in an ice bath. The product often precipitates as a beige solid. -

Filtration: Filter the solid and wash with cold water (

) to remove hydrazinium fluoride salts. -

Drying: Dry under vacuum at

for 4 hours.

Yield: Typical yields range from 85-92%.

Checkpoint: The disappearance of the

Protocol B: Cyclization to 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline (Scaffold 2)

Objective: Construction of the fused triazole ring using an orthoester.

Materials:

-

Intermediate 1 (5-Bromo-2-hydrazinylquinoline) (1.0 eq)

-

Triethyl orthoformate (TEOF) (Excess/Solvent)

-

Catalytic p-TsOH (0.1 eq) - Optional, accelerates reaction

Procedure:

-

Suspension: Suspend Intermediate 1 (2.38 g, 10 mmol) in Triethyl orthoformate (15 mL).

-

Cyclization: Heat the mixture to reflux (

) for 4-6 hours. The solid will dissolve, followed by the precipitation of the cyclized product. -

Distillation: Briefly open the condenser to allow ethanol (byproduct) to escape, driving the equilibrium forward.

-

Isolation: Cool to room temperature. Dilute with diethyl ether (20 mL) to maximize precipitation.

-

Purification: Filter the solid and recrystallize from Ethanol/DMF if necessary.

Mechanistic Insight: The hydrazine terminal nitrogen attacks the orthoester carbon, followed by elimination of ethanol. The ring nitrogen of the quinoline then attacks the resulting imidate intermediate, closing the ring.

Protocol C: Suzuki-Miyaura Diversification (Target Library)

Objective: Functionalization of the C-5 position (now labeled C-9 in the fused system).

Materials:

-

Scaffold 2 (1.0 eq)

-

Aryl Boronic Acid (

) (1.2 eq) -

Catalyst:

(5 mol%) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane (10 vol)

Procedure:

-

Degassing: In a microwave vial or sealed tube, combine Scaffold 2, Boronic Acid, and base in Dioxane. Sparge with Nitrogen/Argon for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling.

-

Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.

-

Reaction: Heat at

(oil bath) or -

Work-up: Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Analytical Validation & Data

Table 1: Representative Analytical Data for Key Intermediates

| Compound | Structure | 1H NMR Diagnostic Signals (DMSO-d6) | MS (ESI+) m/z |